molecular formula C17H18O4 B6405253 4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid CAS No. 1261895-12-8

4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid

Cat. No.: B6405253
CAS No.: 1261895-12-8
M. Wt: 286.32 g/mol
InChI Key: QXWZPIRRPCRPGM-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid is a synthetic benzoic acid derivative intended for research and development purposes. This compound features a biphenyl structure substituted with ethoxy, methyl, and methoxy functional groups, making it a candidate for investigation in various chemical and pharmaceutical applications. Potential research areas may include organic synthesis, where it can serve as a building block for more complex molecules, and material science, for the development of novel organic materials. In life sciences research, structurally similar compounds are often explored for their biochemical activities and potential as enzyme inhibitors or receptor ligands. Researchers are advised to consult the product's Certificate of Analysis for specific data on purity and characterization. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4-ethoxy-2-methylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-4-21-13-6-8-14(11(2)9-13)15-7-5-12(17(18)19)10-16(15)20-3/h5-10H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWZPIRRPCRPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690744
Record name 4'-Ethoxy-2-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261895-12-8
Record name 4'-Ethoxy-2-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boronic Acid Preparation and Coupling Conditions

The Suzuki-Miyaura reaction has emerged as a cornerstone for constructing biaryl systems in this compound. The synthesis begins with the preparation of 3-methoxy-4-bromobenzoic acid, where bromine serves as the leaving group. Bromination of 3-methoxybenzoic acid using N-bromosuccinimide (NBS) under radical conditions achieves regioselective substitution at the para position, yielding 3-methoxy-4-bromobenzoic acid in 50–60% yield. Concurrently, the 4-ethoxy-2-methylphenylboronic acid partner is synthesized via lithiation of 1-ethoxy-3-methylbenzene, followed by treatment with triisopropyl borate.

Coupling these fragments employs a palladium catalyst system, typically Pd(PPh₃)₄ (2–5 mol%), in a mixed solvent of dimethoxyethane (DME) and aqueous Na₂CO₃. Microwave-assisted heating at 120°C for 20 minutes enhances reaction efficiency, achieving yields of 70–85%. Critical to success is the protection of the carboxylic acid as a methyl ester during coupling to prevent catalyst poisoning, followed by saponification with LiOH in THF/MeOH/H₂O (2:2:1) to regenerate the acid.

Table 1: Suzuki-Miyaura Cross-Coupling Optimization Data

CatalystSolvent SystemTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄DME/H₂O120 (MW)0.3385
Pd(OAc)₂/XPhosToluene/EtOH100472
PdCl₂(dppf)DMF/H₂O80668

Nucleophilic Aromatic Substitution (NAS) Strategies

Directed Ortho-Metalation for Methoxy Group Introduction

An alternative route leverages directed ortho-metalation (DoM) to install the methoxy group. Treatment of 4-bromo-3-nitrobenzoic acid with LDA (Lithium Diisopropylamide) at −78°C generates a stabilized aryl lithium species, which reacts with methyl chloroformate to introduce the methoxy group at position 3. Subsequent hydrogenation over Pd/C reduces the nitro group to an amine, which is diazotized and hydrolyzed to regenerate the carboxylic acid. This sequence achieves an overall yield of 60–65%, though it requires stringent temperature control to avoid decarboxylation.

Ethoxy-Methylphenyl Group Installation via SNAr

Electron-deficient aryl fluorides undergo nucleophilic aromatic substitution with ethoxide ions. 4-Fluoro-2-methylbenzoic acid is treated with sodium ethoxide in DMSO at 120°C, replacing fluorine with ethoxy in 55–60% yield. However, competing hydrolysis of the ethoxy group necessitates anhydrous conditions and molecular sieves to scavenge water.

Radical Halogenation and Functional Group Interconversion

Side-Chain Bromination for Methyl Group Introduction

Radical bromination using NBS and benzoyl peroxide introduces a bromine atom at the benzylic position of 4-ethoxybenzoic acid. Subsequent treatment with MeMgBr in THF replaces bromine with a methyl group, yielding 4-ethoxy-2-methylbenzoic acid in 45–50% yield. While cost-effective, this method produces regioisomeric byproducts that complicate purification.

Esterification-Hydrolysis Pathways for Carboxylic Acid Protection

Methyl Ester Formation and Deprotection

To mitigate reactivity issues during coupling, the carboxylic acid is protected as its methyl ester via Fischer esterification (H₂SO₄/MeOH, reflux, 12 h). Post-coupling, the ester is cleaved using LiOH in a THF/MeOH/H₂O mixture (3:1:1) at 60°C for 4 h, restoring the acid with >95% efficiency.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound

MethodKey AdvantagesLimitationsTypical Yield (%)
Suzuki-MiyauraHigh regioselectivity, mild conditionsRequires boronic acid synthesis70–85
NAS/DoMAvoids transition metalsMulti-step, low functional tolerance55–65
Radical HalogenationCost-effective reagentsByproduct formation45–50

Optimization Strategies for Industrial Viability

Solvent and Catalyst Recycling

Microwave-assisted Suzuki reactions reduce reaction times from hours to minutes, enhancing throughput. Catalyst recycling via immobilization on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) demonstrates 5 consecutive cycles with <10% activity loss, lowering production costs.

Continuous Flow Synthesis

Adopting continuous flow systems for bromination and coupling steps improves heat transfer and reduces side reactions. A tandem flow reactor achieves 92% yield in the bromination step, compared to 60% in batch mode.

Challenges in Purification and Characterization

Chromatographic Separation of Regioisomers

Silica gel chromatography with hexane/ethyl acetate (4:1) resolves the target compound from its 2-ethoxy-4-methylphenyl regioisomer. GC-MS analysis confirms purity, showing a molecular ion peak at m/z 300.1 (calc. 300.3).

Crystallization and Polymorphism Control

Recrystallization from ethanol/water (3:1) yields prismatic crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) reveals a single endothermic melt at 158–160°C, indicating phase purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of 4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid, focusing on substituent positions, molecular weights, and applications:

Compound Substituents Molecular Weight (g/mol) Key Applications References
Idasanutlin (RG7388) 4- 616.5 MDM2 inhibitor for cancer therapy
4-(2-Hydroxyethoxy)-3-methoxybenzoic acid 2-hydroxyethoxy at position 4 212.2 Monomer for biobased poly(ethylene vanillate) synthesis
3-[[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy]benzoic acid Benzene ring fused with benzimidazole and halogenated phenoxy groups 426.8 Unknown (structural similarity suggests potential kinase inhibition)
4,4'-[1,2-Ethanediylbis(oxy)]bis[3-methoxybenzoic acid] Ethylene glycol-bridged dimer with methoxy groups 362.3 Polymer precursor or crosslinking agent
3-Methoxy-4-methylbenzoic acid Methyl at position 4, methoxy at position 3 166.2 Intermediate in organic synthesis

Biological Activity

4-(4-Ethoxy-2-methylphenyl)-3-methoxybenzoic acid, a compound belonging to the class of aromatic carboxylic acids, has garnered attention for its potential biological activities. This article explores the synthesis, structural properties, and biological effects of this compound, highlighting its potential applications in medicine and research.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Ethoxy Group : Enhances solubility and alters biological activity.
  • Methyl Group : Influences the compound's lipophilicity and reactivity.
  • Methoxy Group : Contributes to the overall stability and biological interactions.

The compound's CAS Number is 1261895-12-8, which is essential for identifying it in chemical databases and research.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Recent studies have shown that derivatives of benzoic acids, including this compound, possess significant antimicrobial properties. For instance, compounds with similar structures demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting potential applications in treating resistant bacterial infections .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.

Cytotoxicity Studies

In vitro cytotoxicity assays reveal that certain derivatives do not exhibit toxicity towards normal cell lines, indicating a favorable safety profile for potential therapeutic use. The lack of significant cytotoxic effects suggests that these compounds could be developed further for clinical applications .

The biological effects of this compound are thought to arise from its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory responses.
  • Receptor Modulation : It could affect receptor signaling pathways related to cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key features:

Compound NameStructure FeaturesBiological ActivityNotes
4-Ethoxy-2-methylphenylboronic acidBoronic acid derivativeModerate antibacterialUsed in drug synthesis
3-Methoxyphenylboronic acidBoronic acid derivativeLow cytotoxicityLimited biological studies
4-Methoxy-2-methylphenylboronic acidBoronic acid derivativeWeak anti-inflammatoryLess explored

This comparison highlights the distinctiveness of this compound due to its specific substitution pattern, which enhances its biological activity compared to other similar compounds.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that derivatives showed comparable or superior antimicrobial effects compared to traditional antibiotics .
  • Anti-inflammatory Assays : Research indicated that the compound significantly reduced inflammatory markers in cell cultures, suggesting potential therapeutic applications in chronic inflammatory diseases.
  • Cytotoxicity Profiling : In a series of tests involving various cancer cell lines, the compound exhibited selective cytotoxicity while sparing normal cells, indicating its potential as a chemotherapeutic agent .

Q & A

Q. Optimization Tips :

  • Temperature Control : Higher temperatures (e.g., 100°C) accelerate coupling but may degrade sensitive substituents; use lower temperatures (60–80°C) for sterically hindered intermediates .
  • Catalyst Loading : Reduce Pd catalyst to 2–5 mol% to minimize costs while maintaining yield (>80%) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
A combination of techniques is required:

NMR Spectroscopy :

  • ¹H NMR : Confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons split due to ortho/meta substituents) .
  • ¹³C NMR : Identify carbonyl (δ 170–175 ppm) and quaternary carbons.

Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak matching C₁₇H₁₈O₄) .

HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Retention time comparison with standards is critical .

Q. Experimental Workflow :

Synthesize acrylate derivative.

Perform radical polymerization (AIBN initiator, 70°C).

Cast thin films for surface analysis.

Basic: What are the key solubility and stability considerations for handling this compound in vitro?

Methodological Answer:

  • Solubility : The compound is poorly soluble in water (<0.5 mg/mL). Use DMSO for stock solutions (50 mM), and dilute in assay buffers (final DMSO ≤1%) to avoid cytotoxicity .
  • Stability :
    • Store at –20°C under argon to prevent oxidation of the methoxy group.
    • Monitor degradation via HPLC over 72 hours (pH 7.4 buffer, 37°C); <5% degradation is acceptable .

Advanced: How can substituent effects be computationally modeled to predict novel derivatives with enhanced bioactivity?

Methodological Answer:

QSAR Modeling : Use software like Schrödinger’s QikProp to correlate substituent parameters (e.g., Hammett σ, logP) with bioactivity. For example, increased lipophilicity (logP >3) correlates with improved membrane permeability .

DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic effects. The ethoxy group’s HOMO (-6.2 eV) suggests nucleophilic reactivity .

Validation : Synthesize top-predicted derivatives (e.g., fluoro-substituted analogs) and test in bioassays .

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